Oxazepam monosodium succinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
34332-53-1 |
|---|---|
Molecular Formula |
C19H14ClN2NaO5 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |
InChI Key |
HLXIPDOKNUEODM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |
Related CAS |
4700-56-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Oxazepam Hemisuccinate Intermediate
The key precursor, oxazepam hemisuccinate, is prepared by esterification of oxazepam with succinic acid or its derivatives. The general synthetic route includes:
- Starting Material: Oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one)
- Reagent: Succinic anhydride or succinic acid
- Reaction: Esterification at the 3-hydroxy position of oxazepam with succinic anhydride to form the hemisuccinate ester
This reaction is typically carried out under controlled temperature and solvent conditions to avoid side reactions and degradation of the benzodiazepine core.
Preparation of Monosodium Salt
After formation of the hemisuccinate ester, the monosodium salt is prepared by neutralization:
- Neutralizing Agent: Sodium hydroxide or sodium carbonate
- Process: The hemisuccinate ester is reacted with a stoichiometric amount of sodium hydroxide to form the monosodium salt
- Conditions: The reaction is performed in aqueous or mixed solvent systems under mild conditions to prevent hydrolysis or decomposition
This step enhances the water solubility of the compound, making it suitable for pharmaceutical formulations.
Detailed Preparation Methodology
While specific literature on oxazepam monosodium succinate preparation is limited, the preparation of related hemisuccinate esters and monosodium salts provides a reliable framework. The following table summarizes the typical preparation steps and conditions:
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Esterification | Oxazepam + Succinic anhydride, solvent (e.g., pyridine or DMF), 70–120°C, 1–3 hours | Formation of oxazepam hemisuccinate ester | Temperature and solvent choice critical to avoid side reactions |
| Purification of Ester | Crystallization or recrystallization from suitable solvents (e.g., ethanol) | Obtain pure hemisuccinate ester | Recrystallization improves purity (>98%) |
| Neutralization | Hemisuccinate ester + NaOH (aqueous), room temperature | Formation of monosodium salt | Stoichiometric control essential to avoid excess base |
| Isolation and Drying | Filtration, washing, drying under vacuum | Obtain this compound | Drying conditions affect final purity and stability |
Research Findings and Optimization
- Reaction Efficiency: Esterification yields are typically high (above 80%) when using succinic anhydride with controlled temperature and reaction time.
- Purity: Recrystallization from ethanol or similar solvents yields product purity above 98%, essential for pharmaceutical standards.
- Salt Formation: Neutralization with sodium hydroxide is straightforward but requires precise stoichiometry to avoid impurities.
- Stability: The monosodium succinate salt form exhibits improved aqueous solubility and stability compared to free oxazepam or hemisuccinate ester alone.
Comparative Analysis with Related Compounds
| Parameter | Oxazepam Hemisuccinate | This compound |
|---|---|---|
| Molecular Weight (g/mol) | ~386 | 408.8 |
| Solubility | Moderate | High (due to sodium salt) |
| Stability | Moderate | Improved |
| Pharmaceutical Use | Intermediate | Final drug form |
Chemical Reactions Analysis
Types of Reactions
Oxazepam monosodium succinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the succinate ester bond.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, with common reagents including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields oxazepam and succinic acid .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Oxazepam monosodium succinate enhances the action of gamma-aminobutyric acid (GABA) at GABA_A receptors in the brain. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The result is a calming effect on the central nervous system, making it effective for treating anxiety disorders and managing alcohol withdrawal symptoms .
Analytical Chemistry
- Reference Compound : this compound serves as a reference compound in analytical methods development. Its unique properties allow researchers to establish new techniques for analyzing benzodiazepines in various matrices.
Neurobiology
- Neuroprotective Properties : Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Studies focus on its ability to modulate neurotransmitter systems and protect against excitotoxicity.
Pharmacology
- Therapeutic Applications : this compound is investigated for its efficacy in treating anxiety disorders, insomnia, and acute alcohol withdrawal syndrome. Clinical studies have shown comparable effectiveness to other benzodiazepines like sodium oxybate in managing withdrawal symptoms without significant side effects .
Anxiolytic Treatment
- This compound is primarily used for treating generalized anxiety disorder and other anxiety-related conditions. Its rapid onset and effectiveness make it a preferred choice among clinicians .
Management of Alcohol Withdrawal
- Studies demonstrate that this compound effectively reduces symptoms associated with alcohol withdrawal syndrome, such as tremors and anxiety. A clinical trial indicated significant symptom reduction when compared to standard treatments .
Sedative Effects
- The compound is also utilized for its sedative properties in managing insomnia and other sleep disorders. Its mechanism of action allows it to provide relief from acute episodes of sleeplessness without the prolonged side effects associated with some other sedatives .
Case Study 1: Efficacy in Alcohol Withdrawal
A multicenter randomized trial involving 126 alcohol-dependent patients evaluated the effectiveness of this compound against traditional benzodiazepines. Results indicated a significant reduction in withdrawal symptoms measured by the Clinical Institute Withdrawal Assessment for Alcohol-revised scale, demonstrating its efficacy as a treatment option .
Case Study 2: Neuroprotective Effects
Research conducted on animal models has shown that this compound may exert protective effects against neurodegeneration by modulating GABAergic transmission. This study highlights its potential role in therapeutic strategies for neurodegenerative diseases.
Mechanism of Action
Oxazepam monosodium succinate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA(A) receptor . GABA is the main inhibitory neurotransmitter in the mammalian brain, and its activation leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability . This mechanism underlies the anxiolytic, sedative, and muscle relaxant effects of this compound.
Comparison with Similar Compounds
Table 1: Pharmacokinetic Parameters of Oxazepam Monosodium Succinate and Comparators
Key Observations :
- Oxazepam vs. Diazepam: Diazepam’s CYP450-mediated metabolism results in active metabolites (e.g., nordiazepam), contributing to prolonged effects and higher abuse liability compared to oxazepam’s direct glucuronidation .
- Interspecies Variability : Oxazepam glucuronidation is stereoselective, with humans favoring the S-isomer, while monkeys favor the R-isomer .
Key Findings :
- Valerian Extract : In a 6-week trial, valerian (600 mg/day) matched oxazepam (10 mg/day) in improving sleep quality but had fewer adverse events (AEs) .
Environmental Persistence and Ecotoxicological Impact
Table 3: Environmental DT50 Values in Water/Sediment Systems
Key Insights :
- Oxazepam: Shows moderate persistence (DT50: 54 days in standardized tests) but variable effects on aquatic life.
- Carbamazepine : Highly persistent (DT50 >365 days), posing long-term ecological risks .
Prodrug Characteristics and Solubility Enhancements
Table 4: Prodrug Comparison
Key Contrast :
- Oxazepam Succinate : Demonstrates stereospecific hydrolysis in rodents, with the (+) isomer yielding higher plasma oxazepam levels and anticonvulsant activity .
Biological Activity
Oxazepam monosodium succinate is a derivative of oxazepam, a member of the benzodiazepine class, primarily utilized for its anxiolytic, sedative, and muscle relaxant properties. This compound has garnered attention due to its significant biological activity, particularly its mechanism of action through the enhancement of gamma-aminobutyric acid (GABA) effects, which is crucial for inhibiting excessive neuronal activity in the brain. This article delves into the biological activities, mechanisms, and research findings associated with this compound.
The primary mechanism by which this compound exerts its effects is through modulation of GABA_A receptors. By binding to these receptors, the compound enhances GABA's inhibitory effects on neuronal excitability, leading to anxiolytic and sedative outcomes. This interaction is critical in treating anxiety disorders and managing acute alcohol withdrawal symptoms.
Pharmacological Properties
Solubility and Bioavailability : this compound exhibits improved solubility and bioavailability compared to its parent compound, oxazepam. This enhanced profile allows for more effective therapeutic outcomes and broader applicability in clinical settings.
Clinical Efficacy : A controlled study involving psychoneurotic inpatients demonstrated that oxazepam was superior to placebo in terms of patient retention and self-evaluated symptom relief. Patients receiving doses between 60-120 mg daily reported significant improvements in anxiety symptoms .
Toxicological Studies
Several studies have investigated the potential toxicological effects of this compound:
- Carcinogenicity in Animal Models : A long-term study on Swiss-Webster mice indicated an increased incidence of hepatocellular adenomas and carcinomas at higher doses (2500 ppm and 5000 ppm) of oxazepam. The study highlighted a significant decrease in survival rates among treated groups compared to controls, suggesting a potential link between high-dose exposure and liver tumor development .
- Non-Carcinogenicity of Monosodium Succinate : In contrast, monosodium succinate alone did not exhibit toxic or carcinogenic activity when administered to F344 rats over a two-year period. The study concluded that there were no significant adverse effects or tumor development associated with this compound at specified doses .
Case Study 1: Efficacy in Anxiety Disorders
In a clinical trial involving 26 psychoneurotic patients, those treated with oxazepam showed better retention rates in the study compared to those receiving placebo. Self-evaluations indicated greater symptom relief among oxazepam users, although clinician assessments did not always reflect these differences as significantly .
Case Study 2: Long-term Toxicology
A comprehensive toxicology study evaluated the long-term effects of oxazepam in mice. Results indicated dose-dependent increases in liver tumors and other hepatotoxic changes at elevated doses, raising concerns about the long-term safety profile of high-dose oxazepam treatment .
Summary of Findings
The following table summarizes key findings related to the biological activity and safety profile of this compound:
| Study Type | Findings | Notes |
|---|---|---|
| Clinical Efficacy | Superior efficacy over placebo in anxiety treatment | Patients reported significant symptom relief at doses of 60-120 mg/day |
| Carcinogenicity | Increased incidence of liver tumors in high-dose animal studies | Significant survival differences noted between treated and control groups |
| Non-Carcinogenicity | No toxic or carcinogenic effects observed with monosodium succinate alone | Long-term studies showed no adverse outcomes at specified doses |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Oxazepam monosodium succinate, and how are its physicochemical properties characterized?
- Methodological Answer : Synthesis typically involves succinylation of oxazepam followed by monosodium salt formation. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to determine thermal stability. Solubility profiles should be tested in aqueous buffers (pH 1.2–7.4) to simulate physiological conditions .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer : Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are preferred for quantification in plasma or urine. Calibration curves should cover 1–500 ng/mL, with deuterated oxazepam as an internal standard. Sample preparation involves protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix effects .
Q. What are the primary metabolic pathways of this compound, and how do they differ from oxazepam?
- Methodological Answer : The succinate moiety may alter glucuronidation kinetics. In vitro studies using human liver microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT2B15) can identify metabolic differences. Compare kinetic parameters (Km, Vmax) of monosodium succinate vs. oxazepam to assess esterase-mediated hydrolysis and subsequent glucuronidation .
Advanced Research Questions
Q. How do genetic polymorphisms in UGT2B15 (e.g., D85Y) influence the pharmacokinetics of this compound?
- Methodological Answer : Conduct a genotype-stratified pharmacokinetic study in healthy volunteers. Administer a 15 mg dose and measure plasma concentrations over 36 hours. Use ANOVA to compare clearance rates between UGT2B15 D85Y genotypes. Regression analysis can quantify the polymorphism’s contribution to interindividual variability (~34% as seen in oxazepam) .
Q. Can this compound serve as an in vivo probe for UGT2B15 activity, given its structural modifications?
- Methodological Answer : Validate its specificity by comparing glucuronidation rates in HLMs with UGT2B15 inhibitors (e.g., fluconazole) or UGT2B17-knockout models. If clearance correlates strongly with UGT2B15 activity (r² > 0.85), it may act as a probe. Pharmacodynamic endpoints (e.g., EEG changes) should remain unaffected by polymorphisms .
Q. What computational or experimental models best predict the solubility of this compound in supercritical carbon dioxide (scCO₂) for drug delivery applications?
- Methodological Answer : Use the Chrastil equation or machine learning-based group contribution methods to model solubility. Validate experimentally via scCO₂ extraction at varying pressures (100–300 bar) and temperatures (35–60°C). Compare predicted vs. observed solubility using root-mean-square error (RMSE) analysis .
Q. How can contradictory findings on this compound’s neuropharmacological effects (e.g., cognitive reappraisal) be reconciled?
- Methodological Answer : Perform a meta-analysis of dose-response studies (e.g., 10–50 mg doses). Stratify data by outcome measures (e.g., subjective vs. objective cognitive tests) and adjust for covariates (e.g., baseline anxiety levels). Bayesian statistical models can quantify the probability of effect heterogeneity .
Methodological Frameworks for Research Design
- PICOT Framework : For clinical studies, structure questions around P opulation (e.g., UGT2B15 variant carriers), I ntervention (dose of monosodium succinate), C omparison (wild-type genotypes), O utcome (clearance rate), and T ime (36-hour pharmacokinetic profile) .
- FINER Criteria : Ensure questions are F easible (e.g., access to genotyped cohorts), I nteresting (mechanistic insights into UGT2B15), N ovel (comparisons to oxazepam), E thical (IRB-approved protocols), and R elevant (personalized medicine applications) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
